3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWQIJXGRNBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically begins with cyclopentanone, hydrazine hydrate, and ethyl cyanoacetate.
Cyclization Reaction: Cyclopentanone reacts with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate to form the pyrazole ring.
Amination and Carboxylation: The resulting pyrazole intermediate is then subjected to amination at the 3-position and carboxylation at the 4-position to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base equilibria via its amino (–NH₂) and carboxylic acid (–COOH) groups:
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Protonation : The amino group accepts protons under acidic conditions (pH < 4), forming a cationic species.
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Deprotonation : The carboxylic acid donates protons under basic conditions (pH > 5), generating a carboxylate anion.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Protonation | HCl (1M), aqueous | Cationic ammonium species | |
| Deprotonation | NaOH (1M), aqueous | Pyrazole-4-carboxylate anion |
Oxidation Reactions
The amino and pyrazole groups are susceptible to oxidation:
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Amino Group Oxidation :
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Using KMnO₄/H₂SO₄ converts –NH₂ to –NO₂, yielding 3-nitro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.
-
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Pyrazole Ring Oxidation :
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Ozone or H₂O₂/Fe²⁺ cleaves the pyrazole ring, forming fragmented carbonyl compounds.
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Key Data :
| Substrate Site | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Amino group | KMnO₄, H₂SO₄, 80°C, 4h | 3-Nitro-pyrazole derivative | 72% | |
| Pyrazole ring | O₃, CH₂Cl₂, −78°C, 1h | Cyclopentylurea + CO₂ | 58% |
Reduction Reactions
The carboxylic acid group undergoes selective reduction:
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LiAlH₄ Reduction : Converts –COOH to –CH₂OH (primary alcohol).
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Catalytic Hydrogenation : Palladium/C reduces the pyrazole ring’s double bonds at 50 psi H₂.
Key Data :
Substitution Reactions
The amino group participates in nucleophilic substitutions:
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Acylation : Reacts with acetyl chloride to form 3-acetamido derivatives.
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Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide analogs.
Key Data :
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 25°C, 6h | 3-Acetamido-pyrazole-4-carboxylic acid | 89% | |
| Sulfonation | Tosyl chloride, DMAP | 3-Tosylamido-pyrazole derivative | 78% |
Condensation Reactions
The carboxylic acid and amino groups enable cyclocondensation:
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Peptide Coupling : EDCl/HOBt mediates amide bond formation with primary amines.
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Heterocycle Formation : Reacts with thioureas to yield pyrazolo[3,4-d]pyrimidines.
Key Data :
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 220°C, releasing CO₂ and cyclopentylamine fragments.
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Photostability : UV light (254 nm) induces decarboxylation over 48 hours.
Key Data :
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 220°C, inert atmos. | Decomposition to cyclopentylamine | 15 min | |
| UV light (254 nm) | 4-Decarboxylated pyrazole derivative | 48 h |
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry:
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Cyclopentyl vs. Functional Groups: Carboxylic acid (COOH) at C4 enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., kinases) . Replacing COOH with carbonitrile (CN) reduces solubility but may improve metabolic stability .
Biological Relevance: Pyrazole derivatives with allyl or phenyl groups (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) are utilized in agrochemicals due to their stability and hydrogen-bonding networks . Chlorophenyl and ethoxyphenyl analogs exhibit modified electronic profiles, influencing binding affinity in enzyme inhibition studies .
Synthetic Considerations: The cyclopentyl group is introduced via alkylation reactions, while the amino and carboxylic acid groups are typically added through sequential functionalization .
Biological Activity
3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with an amino group at the 3-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 196.21 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through modulation of cytokine release and enzyme activity involved in inflammation.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in inflammatory responses or cancer cell metabolism.
- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, which could mediate its anti-inflammatory and analgesic effects.
Case Studies
Several studies have documented the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Activity : Research indicated that the compound could induce apoptosis in human cancer cell lines, suggesting a mechanism involving the activation of caspases .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial, Anticancer | Enhanced solubility due to cyclopentyl group |
| 5-Methylpyrazole | Antimicrobial | Simple structure, used as a building block |
| 4-Pyridylpyrazoles | Diverse biological activities | Notable for antimicrobial properties |
Q & A
Q. What are the common synthetic routes for 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and cyclopentyl derivatives. For example, similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation followed by hydrolysis under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid moiety . Optimization includes adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., DMF-DMA for cyclization). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole ring protons at δ 6.5–8.0 ppm). The carboxylic acid proton may appear as a broad peak near δ 12–14 ppm .
- IR Spectroscopy: Look for C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 236.1) .
- XRD: For crystalline derivatives, single-crystal X-ray diffraction provides bond lengths and angles, validated using SHELX software .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation: Work in a fume hood to mitigate exposure to hazardous decomposition products (e.g., carbon/nitrogen oxides) .
- Storage: Store in airtight containers away from oxidizing agents and moisture. Monitor for stability under ambient conditions .
Advanced Research Questions
Q. How does the cyclopentyl substituent influence the compound’s reactivity and biological interactions?
Methodological Answer: The cyclopentyl group enhances lipophilicity, impacting membrane permeability in biological assays. Its stereoelectronic effects can modulate hydrogen bonding with targets like kinases. Comparative studies with benzyl or methyl analogs show altered binding affinities due to steric hindrance or conformational flexibility . For example, replacing cyclopentyl with a 3-methylbenzyl group reduces inhibitory activity against COX-2 by ~40%, highlighting substituent-dependent SAR .
Q. What computational strategies are used to model its interactions with biological targets, such as kinases?
Methodological Answer:
- Docking Studies: Tools like AutoDock Vina or Schrödinger Suite predict binding poses in ATP-binding pockets of kinases. Focus on hydrogen bonds between the carboxylic acid group and kinase backbone residues (e.g., Glu91 in PKA) .
- MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and interaction entropy .
- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .
Q. How can researchers resolve contradictions in spectral or crystallographic data during characterization?
Methodological Answer:
- Spectral Discrepancies: Cross-validate NMR/IR data with computational predictions (e.g., Gaussian for DFT-calculated chemical shifts). For impurities, employ preparative HPLC to isolate fractions for reanalysis .
- Crystallographic Challenges: If twinning or poor resolution occurs, use SHELXD for phase problem-solving and SHELXL for refinement. High-resolution data (≤1.0 Å) reduces model bias .
Q. What are the challenges in determining its crystal structure, and how are they addressed?
Methodological Answer:
- Crystal Growth: Optimize solvent evaporation rates (e.g., slow diffusion of ether into DMSO solutions) to obtain diffraction-quality crystals .
- Data Collection: Use synchrotron radiation for small crystals (<0.1 mm). SHELXPRO processes data, applying TWIN/BASF commands for twinned structures .
- Hydrogen Bonding Networks: Analyze intermolecular H-bonds (e.g., N–H···O between pyrazole NH₂ and carboxylic acid groups) using Mercury software. Disordered cyclopentyl rings require PART/SUMP restraints in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
